![molecular formula C17H11FN2O3S B14861895 4-[2-(2-Fluoro-phenylimino)-4-oxo-thiazolidin-5-ylidenemethyl]-benzoic acid](/img/structure/B14861895.png)
4-[2-(2-Fluoro-phenylimino)-4-oxo-thiazolidin-5-ylidenemethyl]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TC-G 1001 involves the reaction of 2-fluoroaniline with a thiazole derivative under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating and stirring to ensure complete reaction .
Industrial Production Methods: While detailed industrial production methods for TC-G 1001 are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The purity of the final product is often verified using high-performance liquid chromatography (HPLC), ensuring a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions: TC-G 1001 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiazole ring and the fluorophenyl group. These reactions can be catalyzed by various reagents under controlled conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving TC-G 1001 include bases like sodium hydroxide and acids like hydrochloric acid. The reactions are typically carried out in solvents such as DMSO or ethanol, with temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Major Products Formed: The major products formed from the reactions of TC-G 1001 depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, which can be further analyzed for their biological activity .
Scientific Research Applications
TC-G 1001 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. As a GPR35 agonist, it is used to study the role of this receptor in various physiological and pathological processes. Research has shown that GPR35 is involved in immune response, inflammation, and metabolic regulation, making TC-G 1001 a valuable tool for investigating these pathways .
In addition to its use in basic research, TC-G 1001 is also employed in drug discovery and development. By modulating GPR35 activity, researchers can explore potential therapeutic applications for conditions such as inflammatory diseases, metabolic disorders, and cancer .
Mechanism of Action
TC-G 1001 exerts its effects by binding to and activating GPR35. This activation triggers a cascade of intracellular signaling events, including the recruitment of β-arrestin and the release of calcium ions. These signaling pathways ultimately lead to various cellular responses, such as changes in gene expression, cell proliferation, and immune modulation .
Comparison with Similar Compounds
Similar Compounds:
- Zaprinast: Another GPR35 agonist, but less potent compared to TC-G 1001 .
- Compound 11: A potent GPR35 agonist with similar biological activity to TC-G 1001 .
Uniqueness of TC-G 1001: TC-G 1001 is unique due to its high potency and selectivity for human GPR35 receptors. It displays a 1000-fold greater potency at human GPR35 receptors compared to mouse and rat orthologs, making it a valuable tool for studying human-specific pathways .
Properties
Molecular Formula |
C17H11FN2O3S |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-[[2-(2-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H11FN2O3S/c18-12-3-1-2-4-13(12)19-17-20-15(21)14(24-17)9-10-5-7-11(8-6-10)16(22)23/h1-9H,(H,22,23)(H,19,20,21) |
InChI Key |
SYCKPHBALHXMIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14861834.png)
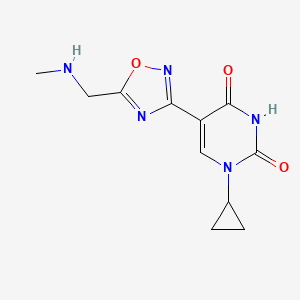
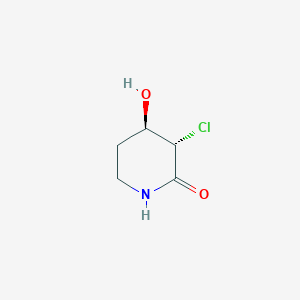
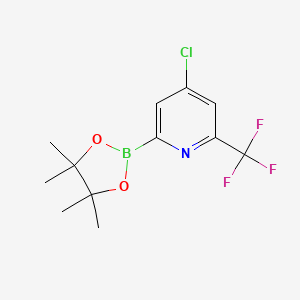
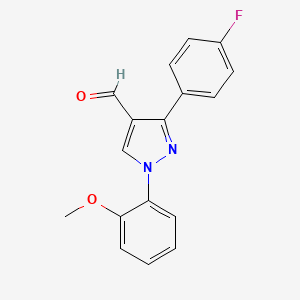
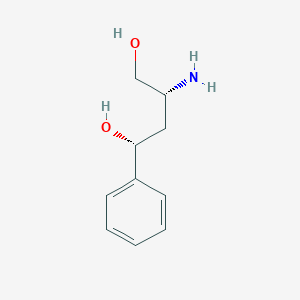
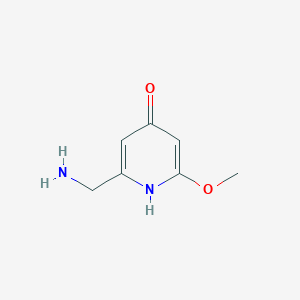



![Tert-butyl 4-(4-((6-bromo-8-ethyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-2-fluorophenyl)piperazine-1-carboxylate](/img/structure/B14861908.png)
![Uridine 5'-(tetrahydrogen triphosphate),2'-deoxy-5-[4-[(1,1-dimethylethyl)dithio]-1-butynyl]-](/img/structure/B14861910.png)
